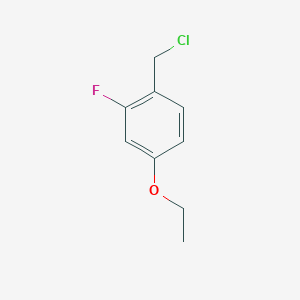

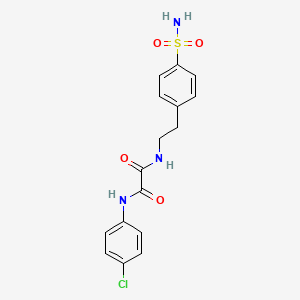

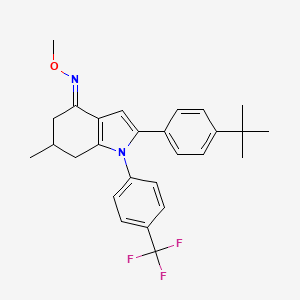

![molecular formula C17H25FN2O2 B2700253 rel-(3R,4R)-4-苄基氨基-1-[叔丁氧羰基]-3-氟哌啶 CAS No. 211108-52-0](/img/structure/B2700253.png)

rel-(3R,4R)-4-苄基氨基-1-[叔丁氧羰基]-3-氟哌啶

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol was synthesized in five steps. A 1,3-dipolar cycloaddition of the nitrone formed from formaldehyde and N-benzylhydroxylamine to diethyl maleate gave the racemic cis-isoxazolidine .科学研究应用

放射性示踪剂开发用于 S1PR1 成像

相关的化合物应用于 rel-(3R,4R)-4-苯甲氨基-1-[叔丁氧羰基]-3-氟哌啶的显著应用之一是用于成像的放射性示踪剂的开发。例如,一项研究评估了针对与多发性硬化症和其他疾病相关的鞘氨醇-1-磷酸受体 1 (S1PR1) 的放射性示踪剂的安全性、剂量学和成像特性。该研究支持了放射性示踪剂在评估人类临床人群中炎症的安全性,并且有可能对同一参与者进行重复测量,表明其在诊断和监测炎症性疾病中的效用 (Brier 等人,2022)。

药代动力学和药效学

对与 rel-(3R,4R)-4-苯甲氨基-1-[叔丁氧羰基]-3-氟哌啶在结构上相关的化合物的研究还包括药代动力学和药效学的的研究。例如,对瑞芬太尼的评估,一种对酯酶代谢敏感的具有酯侧链的 4-苯甲酰哌啶,展示了其镇痛功效、快速分布阶段和极短的消除半衰期。此类研究对于开发对药理作用具有精确控制的新药至关重要 (Glass 等人,1993)。

环境和健康监测

该化合物与环境和健康监测相关,在其中评估相关化学物质对人体暴露和潜在健康影响。例如,一项关于邻苯二甲酸酯和双酚 A 等非持久性环境化学物质的人类尿液排泄的研究强调了广泛暴露,并需要了解此类化合物对健康的意义 (Frederiksen 等人,2014)。

神经药理学

在神经药理学中,血清素转运体动力学及其与抗抑郁反应的相关性的研究例证了与 rel-(3R,4R)-4-苯甲氨基-1-[叔丁氧羰基]-3-氟哌啶在结构上相似的化合物的应用。研究表明,血清素转运体结合电位的前处理可能预测针对血清素转运体的抗抑郁药的治疗结果,为重度抑郁症的个性化医学方法提供见解 (Yeh 等人,2015)。

药物代谢

了解新药的代谢对其开发和安全使用至关重要。对新化合物(例如食欲素受体拮抗剂)的处置和代谢的研究提供了对其药代动力学的必要见解,有助于优化剂量方案以达到治疗效果和安全性 (Renzulli 等人,2011)。

属性

IUPAC Name |

tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

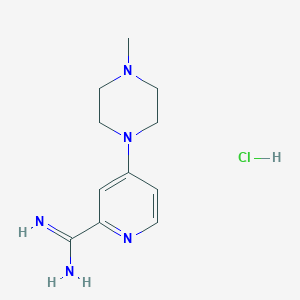

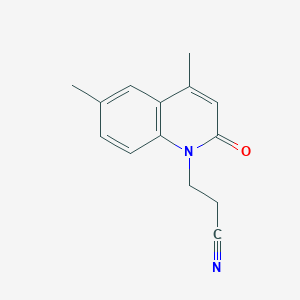

![3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2700176.png)

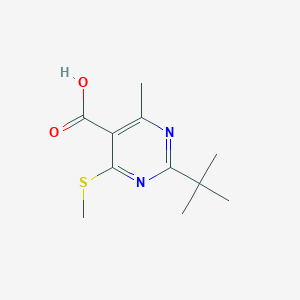

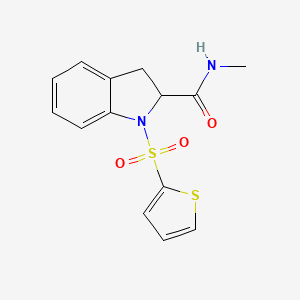

![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)

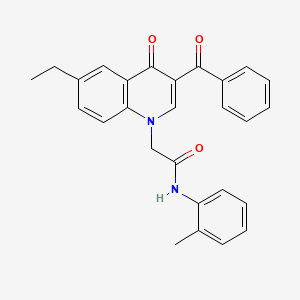

![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol](/img/structure/B2700190.png)